molecular formula C7H13NO3 B2590324 (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid CAS No. 1807937-70-7

(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid

Cat. No. B2590324
CAS RN: 1807937-70-7
M. Wt: 159.185
InChI Key: KHSCSHCKVLUXAQ-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1807937-70-7 . It has a molecular weight of 159.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 159.19 . Unfortunately, other specific physical and chemical properties were not found in the web search results.

Scientific Research Applications

  • Application in Organic Synthesis:

    • (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid and related compounds have been used in enantioselective biotransformations, particularly in the catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides. This process is useful in producing chiral building blocks for organic synthesis, including aza-nucleoside analogs and drug-like compounds (Chen et al., 2012).
  • Structural Analysis in Crystallography:

    • Studies on compounds like (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, which are structurally related to this compound, have provided insights into molecular structures and bonding, as observed in crystallography. This aids in the understanding of molecular conformations and interactions (Yuan et al., 2010).
  • Use as Chiral Auxiliaries:

    • Derivatives of this compound have been employed as chiral auxiliaries in asymmetric synthesis. For example, in asymmetric alkylation of carboxamides, providing high stereoselectivity and chemical yield (Kawanami et al., 1984).
  • Development of Antibiotics:

    • Certain derivatives of this compound have been utilized in synthesizing carbapenem antibiotics, showing potent antibacterial activity against various bacteria, including Pseudomonas aeruginosa (Iso et al., 1996).
  • Synthesis of Natural Products:

    • The compound has been used in the synthesis of marine natural products like pyrrolidine-2,5-dicarboxylic acid, highlighting its role in the creation of complex natural compounds (Sunilkumar et al., 2003).
  • Role in Radical Chemistry:

    • C2-Symmetrical pyrrolidine derivatives, including this compound, have been used as chiral auxiliaries in radical reactions, contributing to high diastereoselectivities and aiding in the development of new synthetic methodologies (Veit et al., 1993).

properties

IUPAC Name

(2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSCSHCKVLUXAQ-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CC[C@@H](N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.